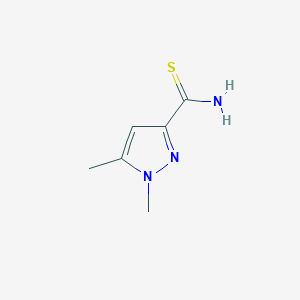

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide

Descripción general

Descripción

“1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide” is an organic compound . It is composed of a five-membered ring containing two nitrogen atoms, a methyl group, and a carbothioamide group .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of “1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide” is composed of a five-membered ring containing two nitrogen atoms, a methyl group, and a carbothioamide group.

Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide” is a solid substance . It is insoluble in water.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide and its derivatives have been studied for their potential as corrosion inhibitors. For instance, a study by Boudjellal et al. (2020) found that a derivative of this compound showed strong adsorption on mild steel surfaces, acting as a mixed-type inhibitor and forming a protective film to prevent corrosion. Another study by Deyab et al. (2019) synthesized a compound that demonstrated effective anti-corrosion properties for carbon steel in acidic solutions. These findings suggest the compound's utility in industrial applications involving metal preservation (Boudjellal et al., 2020; Deyab et al., 2019).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of compounds derived from 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide. For example, the research by Pitucha et al. (2010) synthesized novel derivatives that showed promising antibacterial activities. Similarly, a study by Liu Xin-hua et al. (2007) produced derivatives with bactericidal activity against specific bacterial strains like E. coli and P. vulgaris. These studies indicate the compound's relevance in developing new antimicrobial agents (Pitucha et al., 2010; Liu Xin-hua et al., 2007).

Anticancer Potential

Research into the anticancer properties of 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide derivatives has been promising. A study by Lv et al. (2010) discovered pyrazole derivatives as potential EGFR kinase inhibitors, with one compound showing significant inhibitory activity comparable to the control drug erlotinib. This suggests potential use in cancer treatment, especially as EGFR inhibitors (Lv et al., 2010).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of 1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide derivatives. Research by Thirunarayanan and Sekar (2013) explored solvent-free methods for synthesizing these derivatives, contributing to environmental-friendly and efficient production processes. Their work also involved spectral analysis, vital for understanding the structural properties of these compounds (Thirunarayanan and Sekar, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known to have a broad spectrum of biological activities .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

1,5-dimethylpyrazole-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZIEBRXQNOYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-Pyrazole-3-Carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)